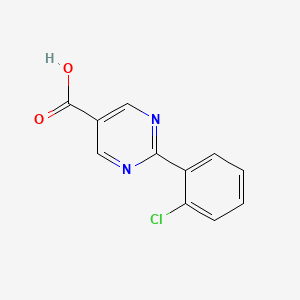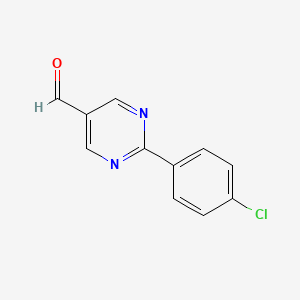
9,9-二苯基-9,10-二氢吖啶
描述
9,9-Diphenyl-9,10-dihydroacridine is an organic compound with the molecular formula C25H19N. It is a derivative of acridine, characterized by the presence of two phenyl groups attached to the ninth carbon of the acridine ring. This compound is known for its applications in organic light-emitting diodes (OLEDs) due to its excellent blue-light emission properties, suitable energy levels, high mobility, and good thermal stability .
科学研究应用
9,9-Diphenyl-9,10-dihydroacridine has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of acridan derivatives and as a building block for more complex molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active acridine derivatives.
作用机制
Target of Action
It is known that this compound has several applications, particularly as a raw material for oleds .
Mode of Action
It is known to exhibit excellent blue-light emission properties, suitable energy levels, high mobility, and good thermal stability when used in OLEDs
Pharmacokinetics
It is known that the compound has a high gi absorption and is a substrate of p-gp . It also inhibits several cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP3A4 . The compound’s lipophilicity, as indicated by its Log Po/w values, suggests that it may have good bioavailability .
Result of Action
It is known that the compound exhibits strong blue-light emission when used in oleds , suggesting that it may affect molecular and cellular processes related to light emission.
Action Environment
It is known that the compound should be stored in a dark place, sealed in dry conditions, and at room temperature . This suggests that light, moisture, and temperature may affect the compound’s stability and efficacy.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Diphenyl-9,10-dihydroacridine typically involves the reaction of 2-anilinobenzoic acid methyl ester with phenyllithium. The reaction proceeds through a series of steps, including cyclization and reduction, to yield the desired product . Another method involves the Suzuki–Miyaura cross-coupling reaction, where 2,7-dibromo-9,9-diphenyl-9,10-dihydroacridine is reacted with phenylboronic acid under palladium catalysis .
Industrial Production Methods: In industrial settings, the production of 9,9-Diphenyl-9,10-dihydroacridine may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
化学反应分析
Types of Reactions: 9,9-Diphenyl-9,10-dihydroacridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acridine derivatives.
Reduction: It can be reduced to form dihydroacridine derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Acridine derivatives.
Reduction: Dihydroacridine derivatives.
Substitution: Various substituted phenyl derivatives.
相似化合物的比较
- 9,9-Dimethyl-9,10-dihydroacridine
- 2,7,9,9-Tetraphenyl-9,10-dihydroacridine
- 10,10′- (5- (4,6-diphenyl-1,3,5-triazin-2-yl)-1,3-phenylene)bis (9,9-dimethyl-9,10-dihydroacridine)
Comparison: Compared to these similar compounds, 9,9-Diphenyl-9,10-dihydroacridine is unique due to its specific structural configuration, which imparts distinct photophysical properties. For instance, its ability to participate in TADF makes it particularly valuable in OLED applications, where efficient light emission is crucial .
属性
IUPAC Name |
9,9-diphenyl-10H-acridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N/c1-3-11-19(12-4-1)25(20-13-5-2-6-14-20)21-15-7-9-17-23(21)26-24-18-10-8-16-22(24)25/h1-18,26H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTHOPMRUCFPBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3NC4=CC=CC=C42)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20474-15-1 | |
| Record name | 9,9-Diphenyl-9,10-dihydroacridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 9,9-Diphenyl-9,10-dihydroacridine a suitable material for OLED applications?
A1: 9,9-Diphenyl-9,10-dihydroacridine possesses several characteristics that make it attractive for OLEDs. Firstly, it can function as an effective electron donor in thermally activated delayed fluorescence (TADF) emitters. [, ] This property arises from its ability to transport positive charges (holes) within the OLED device, contributing to the electroluminescence process. [] Secondly, its structure allows for modifications that tune the color of emitted light. For example, attaching it to different electron-accepting units enables the creation of emitters for various colors, including blue, sky-blue, and red. [, , ]
Q2: How does the structure of 9,9-Diphenyl-9,10-dihydroacridine influence its performance in OLEDs?
A2: The structure of 9,9-Diphenyl-9,10-dihydroacridine plays a crucial role in its performance within OLEDs. Research indicates that modifications to its structure can significantly impact its photoluminescence quantum yield (PLQY), a critical factor for OLED efficiency. For instance, incorporating it into a dendritic structure led to suppressed intermolecular packing and enhanced PLQY, making it suitable for solution-processed non-doped OLEDs. [] Furthermore, studies on isomer engineering revealed that the position of 9,9-Diphenyl-9,10-dihydroacridine attachment to acceptor cores like PDCN and PPDCN can drastically alter the TADF efficiencies and emission wavelengths, impacting the color and efficiency of the resulting OLED. []
Q3: Can you provide examples of how 9,9-Diphenyl-9,10-dihydroacridine has been incorporated into different OLED materials?
A3: Researchers have explored various strategies for incorporating 9,9-Diphenyl-9,10-dihydroacridine into functional OLED materials. Some notable examples include:
- DPAC-AnPCN: This blue-emitting molecule combines 9,9-Diphenyl-9,10-dihydroacridine with a cyano-substituted anthracene unit, resulting in a material suitable for non-doped OLEDs with pure blue electroluminescence. []
- MAC*-Cu-DPAC: This red-emitting copper(I) complex utilizes 9,9-Diphenyl-9,10-dihydroacridine as a rigid donor ligand, leading to efficient red emission with a high photoluminescence quantum yield. []
- DPAc-DBTDO: This TADF material utilizes 9,9-Diphenyl-9,10-dihydroacridine as the electron donor and dibenzo[b,d]thiophene-5,5-dioxide as the acceptor, achieving high efficiency due to a very small energy difference between singlet and triplet excited states (ΔEST). []
- TDBA-DPAC: This deep-blue emitter combines 9,9-Diphenyl-9,10-dihydroacridine with a bulky organoboron unit, achieving high efficiency and a color index close to the Rec.2020 blue gamut standard for displays. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


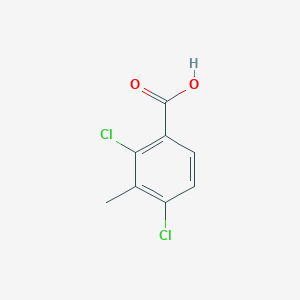
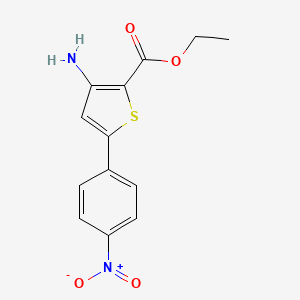
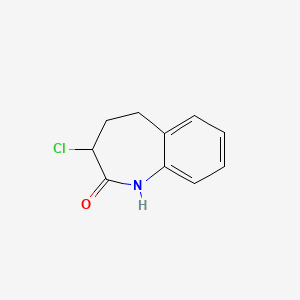

![1-(6-Chloro-2-methylimidazo[1,2-b]pyridazin-3-yl)ethanone](/img/structure/B1356421.png)
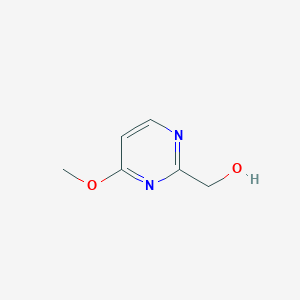
![C-{4-[N'-(4-Chloro-butylidene)-hydrazino]-phenyl}-N-methyl-methanesulfonamide](/img/structure/B1356428.png)
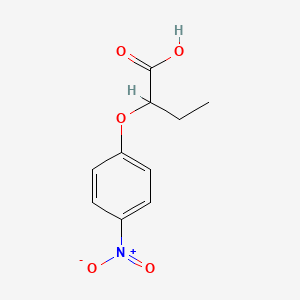


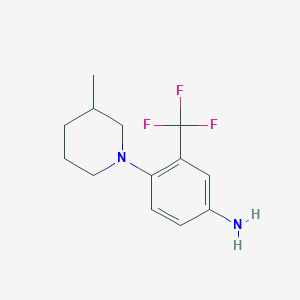
![2-(Methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1356445.png)
